methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydrofuran moiety, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further reactions, such as cyclization and esterification, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product using techniques like recrystallization or chromatography. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-(2,3-dimethoxybenzylidene)-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the tetrahydrofuran moiety and the benzylidene group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25NO6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H25NO6/c1-13-18(21(24)27-4)16(20(23)22(13)12-15-8-6-10-28-15)11-14-7-5-9-17(25-2)19(14)26-3/h5,7,9,11,15H,6,8,10,12H2,1-4H3/b16-11- |
InChI Key |
XDSPWVLAJAOPFW-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)OC)OC)/C(=O)N1CC3CCCO3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)OC)OC)C(=O)N1CC3CCCO3)C(=O)OC |
Origin of Product |
United States |
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